Aniline Ring 3-Chloro Deletion: Quantified Impact on EGFR Binding Affinity vs. Afatinib and the 3-Chloro-4-fluoroanilino Analog
The target compound bears a 4-fluorophenyl group at N4, lacking the 3-chloro substituent present in Afatinib and its direct diamine analog (CAS 314771-76-1, N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine). Foundational SAR studies by Wakeling et al. demonstrated that among 4-anilinoquinazolines, the most potent EGFR inhibitors (IC₅₀ ≈ 20 nM) carry small non-polar meta substituents such as 3-chloro [1]. The unsubstituted 4-anilinoquinazoline scaffold loses approximately 50-fold or greater potency relative to 3-chloro-substituted analogs [1]. The chloro-substituted direct analog (CAS 314771-76-1) is therefore predicted to exhibit substantially greater EGFR affinity than the target compound, although direct head-to-head biochemical data for this pair have not been published in the open literature. This structural difference is definitive for procurement: researchers requiring a high-affinity quinazoline EGFR binder should select the 3-chloro-4-fluoroanilino analog; those requiring the precise des-chloro impurity for analytical method development or as a scaffold for derivatization should select the target compound.
| Evidence Dimension | EGFR tyrosine kinase inhibitory potency (IC₅₀) dependence on 3-chloro substituent on the aniline ring |
|---|---|
| Target Compound Data | 4-N-(4-fluorophenyl) substitution (no 3-chloro); predicted IC₅₀ > 1 µM based on SAR from Wakeling et al. showing unsubstituted anilinoquinazolines lose ≥50-fold potency vs. 3-chloro analogs |
| Comparator Or Baseline | 4-(3-chloroanilino)quinazoline derivatives: IC₅₀ ≈ 20 nM for most potent analogs [1]. Afatinib (3-chloro-4-fluoroanilino, plus 6-acrylamide): EGFR IC₅₀ = 0.5 nM [2]. N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (CAS 314771-76-1): data not publicly available but structurally closest high-affinity comparator. |
| Quantified Difference | Estimated ≥50-fold reduction in EGFR inhibitory potency upon deletion of 3-chloro substituent (class-level SAR inference, not a direct head-to-head measurement for this specific compound pair) [1]. |
| Conditions | Isolated EGFR tyrosine kinase enzyme assay (A431 cell-derived EGFR); ATP-competitive format [1]. |
Why This Matters
This structural distinction defines the target compound's niche: it is a reduced-potency analog valuable as an Afatinib impurity reference standard and as a reversible-binding scaffold, but unsuitable as a direct substitute for high-potency 3-chloro-4-fluoroanilinoquinazoline EGFR inhibitors in target-engagement studies.
- [1] Wakeling AE, Barker AJ, Davies DH, et al. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Breast Cancer Res Treat. 1996;38(1):67-73. doi:10.1007/BF01803785. PMID: 8825124. View Source
- [2] Solca F, Dahl G, Zoephel A, et al. Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. J Pharmacol Exp Ther. 2012;343(2):342-350. doi:10.1124/jpet.112.197756. Afatinib EGFRwt IC₅₀ = 0.5 nM; HER2 IC₅₀ = 14 nM. View Source
